

A Comparative Analysis of PF-5006739 and Other Casein Kinase 1δ/ε Inhibitors

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Compound of Interest

Compound Name: PF-5006739

Cat. No.: B610045

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **PF-5006739** with other notable Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε) inhibitors. The information presented is intended to assist researchers in making informed decisions for their discovery and development programs.

Introduction to CK1δ/ε Inhibition

Casein Kinase 1δ and ε are serine/threonine kinases that play crucial roles in a variety of cellular processes, including the regulation of circadian rhythms, Wnt signaling, and cell cycle control.[1][2] Dysregulation of CK1δ/ε activity has been implicated in several pathologies, including cancer, psychiatric disorders, and sleep disorders.[3][4] Consequently, the development of potent and selective CK1δ/ε inhibitors is an active area of research. This guide focuses on comparing the performance of **PF-5006739** against other well-characterized CK1δ/ε inhibitors: PF-670462, SR-3029, and IC261.

Comparative Performance Data

The following table summarizes the in vitro potency of **PF-5006739** and its counterparts against CK1δ and CK1ε.

Inhibitor	CK1δ IC50 (nM)	CK1ε IC50 (nM)	Other Notable Kinase Targets (Inhibition)	Key Features
PF-5006739	3.9[5]	17.0[5]	High kinome selectivity[5]	Brain-penetrant; attenuates opioid drug-seeking behavior.[5]
PF-670462	14	7.7	p38, EGFR, JNK isoforms (potent inhibition)[4]	Widely used tool compound for circadian rhythm research; noted for its lack of selectivity.[4]
SR-3029	44[6]	260[6]	FLT3[7]	Highly selective with potent antiproliferative properties in cancer cell lines. [4][7]
IC261	1000[8]	1000[8]	PKA, p34cdc2, p55fyn (>100 μM)[8]; also binds to tubulin. [9]	Dual inhibitor of CK1δ/ε and microtubule dynamics.[9]

Signaling Pathways

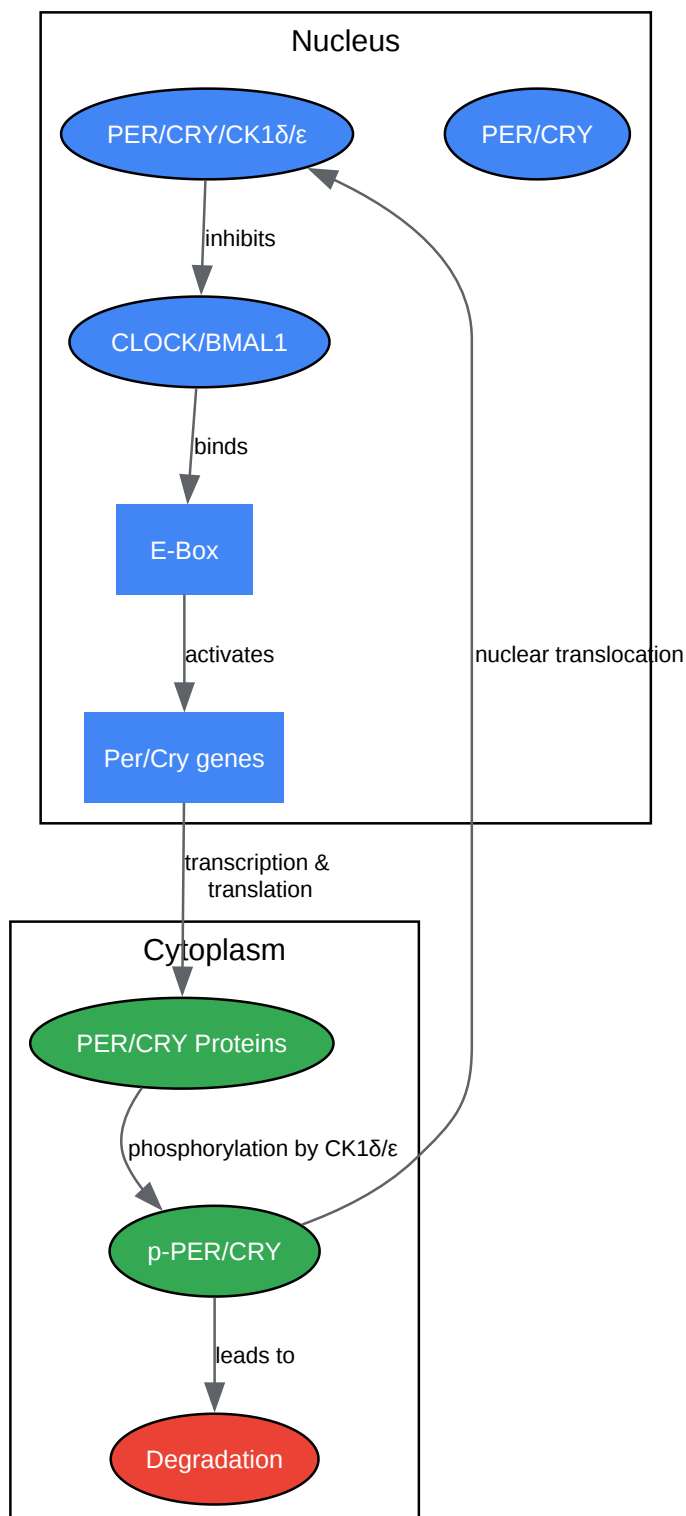
CK1δ and CK1ε are integral components of at least two major signaling pathways: the circadian rhythm clock and the Wnt/β-catenin signaling cascade.

Circadian Rhythm Regulation

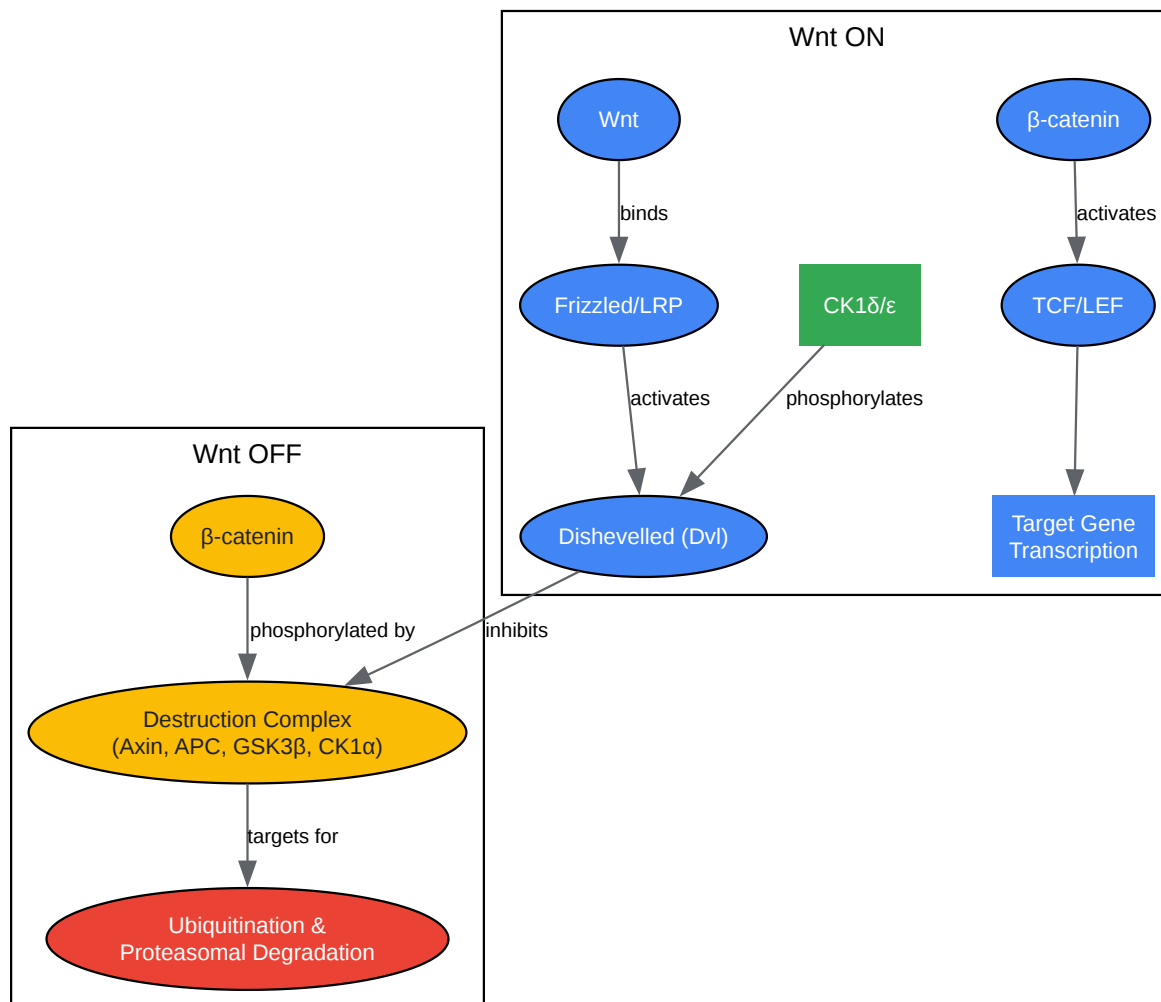
CK1δ and CK1ε are key regulators of the molecular clock that drives circadian rhythms. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are core

components of the negative feedback loop of the clock. This phosphorylation marks PER and CRY for degradation, thus controlling the timing of the circadian cycle.^[7]^[10]

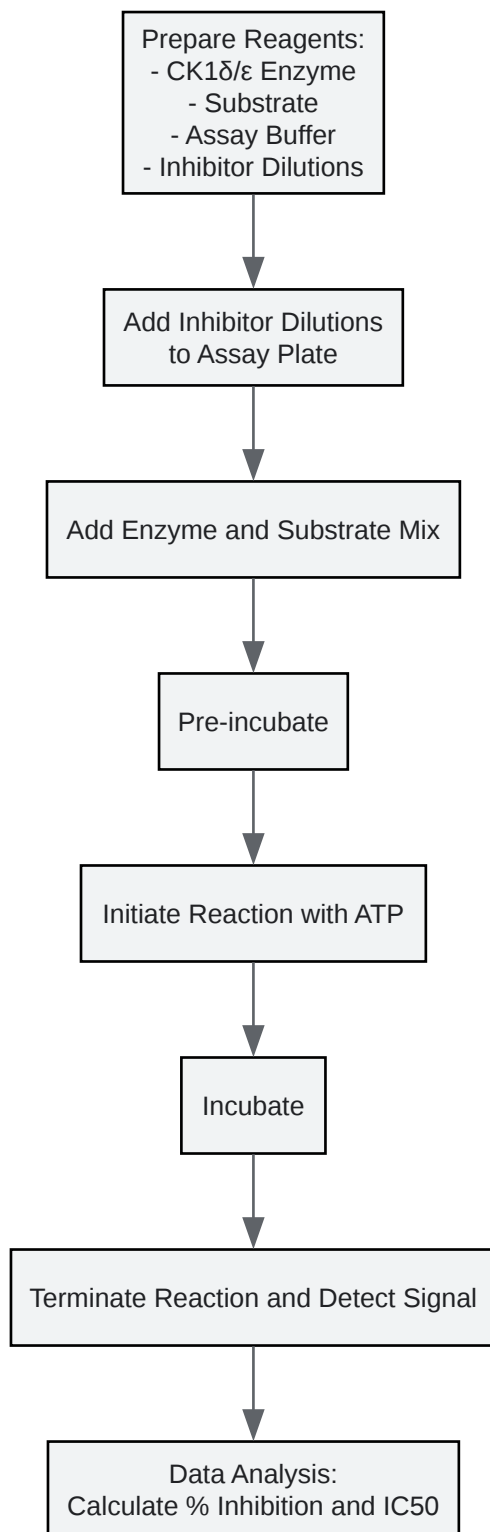
CK1δ/ε in Circadian Rhythm Regulation



CK1δ/ε in Wnt/β-catenin Signaling



In Vitro Kinase IC50 Determination Workflow

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